molecular formula C21H17N3O2S B1674363 iCRT 14 CAS No. 677331-12-3

iCRT 14

Cat. No.: B1674363
CAS No.: 677331-12-3
M. Wt: 375.4 g/mol
InChI Key: NCSHZXNGQYSKLR-UNOMPAQXSA-N
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Description

iCRT 14 is a novel and potent inhibitor of β-catenin-responsive transcription. It is primarily used in scientific research to study the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. The compound has shown significant potential in inhibiting the growth of cancer cells, making it a valuable tool in cancer research .

Mechanism of Action

Target of Action:

iCRT-14 primarily targets the β-catenin/Tcf (T-cell factor) complex. β-catenin is a key component of the canonical Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and embryonic development. Tcf proteins interact with β-catenin to regulate gene expression .

Mode of Action:

iCRT-14 inhibits the direct interaction between β-catenin and Tcf4 (a specific Tcf isoform). By disrupting this interaction, iCRT-14 prevents the formation of the β-catenin/Tcf complex. Consequently, downstream transcriptional activation of Wnt-responsive genes is suppressed. This inhibition occurs at a remarkably low concentration, with an IC50 value of 40.3 nM in HEK293 cells .

Biochemical Pathways:

The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex (including Axin, APC, GSK-3β, and CK1). Upon Wnt activation, the destruction complex is inhibited, leading to β-catenin accumulation. β-catenin then enters the nucleus, associates with Tcf/LEF (lymphoid enhancer factor) transcription factors, and drives the expression of Wnt target genes. iCRT-14 disrupts this process by preventing β-catenin-Tcf interaction, thereby attenuating Wnt signaling .

Biochemical Analysis

Biochemical Properties

iCRT 14 plays a significant role in biochemical reactions by inhibiting the interaction between β-catenin and T cell factor 4 (Tcf4). This inhibition disrupts the Wnt signaling pathway, which is essential for cell growth and differentiation. This compound interacts with several biomolecules, including β-catenin, Tcf4, and other components of the Wnt pathway. The compound has an IC50 value of 40.3 nM in assays of Wnt pathway activity . Additionally, this compound can interfere with the binding of Tcf to DNA, further inhibiting the transcriptional activity of the Wnt pathway .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In triple-negative breast cancer cells, this compound inhibits cell proliferation and induces apoptosis. The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, by reducing the expression of target genes such as Axin2 . Furthermore, this compound has been shown to suppress ATP-driven migration of breast cancer cell lines and reduce the number of proliferating cells in mouse xenograft models of colon carcinoma .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of β-catenin-responsive transcription. This compound binds to β-catenin and Tcf4, preventing their interaction and subsequent transcriptional activation of Wnt target genes. This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival . Additionally, this compound can interfere with the binding of Tcf to DNA, further inhibiting the transcriptional activity of the Wnt pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to three years in its powdered form . In in vivo studies, this compound has shown a marked reduction in tumor growth within the first three weeks of administration, with the initial growth rate of tumors decreasing by approximately 50% . After 19 days, the rate of tumor growth returns to levels comparable to the control group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse xenograft models of colon carcinoma, a dosage of 50 mg/kg administered intraperitoneally significantly reduces the number of proliferating cells and decreases tumor growth . No signs of systemic toxicity or weight loss were observed in the treated mice, indicating that this compound is well-tolerated at this dosage .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Wnt signaling pathway. The compound inhibits the interaction between β-catenin and Tcf4, leading to a decrease in the transcriptional activity of Wnt target genes . This inhibition affects the expression of genes involved in cell proliferation, survival, and migration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. The compound is known to interfere with the binding of Tcf to DNA, affecting its localization and accumulation within the cell . In in vivo studies, this compound is rapidly metabolized, which may reduce its bioavailability .

Subcellular Localization

The subcellular localization of this compound involves both nuclear and cytoplasmic compartments. Immunofluorescence staining of β-catenin in triple-negative breast cancer cells has shown that this compound affects the localization of β-catenin, indicating activation of the Wnt pathway . This localization is crucial for the compound’s activity and function in inhibiting the Wnt signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iCRT 14 involves several steps, starting with the preparation of the core structure, which is a thiazolidinedione derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

iCRT 14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

iCRT 14 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and specificity for β-catenin-responsive transcription. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, this compound has shown a broader range of applications in various fields of research .

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHZXNGQYSKLR-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421533
Record name iCRT 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677331-12-3
Record name iCRT 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677331-12-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does iCRT14 inhibit the Wnt/β-catenin signaling pathway?

A1: iCRT14 specifically disrupts the interaction between β-catenin and TCF (T-cell factor) proteins. [, , , ] This interaction is essential for β-catenin's function as a transcriptional coactivator, which ultimately leads to the expression of Wnt target genes. [, ]

Q2: What are the downstream consequences of inhibiting the β-catenin/TCF interaction?

A2: Blocking this interaction effectively downregulates the expression of various Wnt target genes, many of which are involved in cell proliferation, survival, and migration. [, , ] Some of the identified downregulated genes include BIRC5 (survivin), axin 2, and c-myc. []

Q3: Does inhibiting the Wnt/β-catenin pathway with iCRT14 affect cellular processes other than proliferation and migration?

A3: Yes, studies have shown that iCRT14 can also induce apoptosis (programmed cell death) in various cancer cell lines and primary patient samples. [, ] Additionally, research suggests that iCRT14 may influence inflammatory responses by affecting the expression and release of HMGB1 (High mobility group box 1), a protein known to act as a proinflammatory cytokine. []

Q4: Which diseases have shown potential for iCRT14 treatment in preclinical studies?

A4: Preclinical studies have demonstrated the potential therapeutic benefit of iCRT14 in various cancer models, including acute lymphoblastic leukemia (ALL), colorectal cancer, breast cancer, mantle cell lymphoma, and esophageal squamous cell carcinoma. [, , , , , ] Additionally, promising results have been observed in models of viral infections like influenza virus and avian leukosis virus. [, ]

Q5: Has iCRT14 shown efficacy in enhancing existing cancer treatments?

A5: Yes, research suggests that iCRT14 can enhance the efficacy of traditional chemotherapy agents like prednisolone, etoposide, doxorubicin, cytarabine, and 6TG. [] It has also been found to synergize with tumor vaccines and Treg cell ablation in colorectal cancer models. []

Q6: Are there any known instances of resistance to iCRT14?

A6: While iCRT14 has shown promising results in preclinical studies, some evidence suggests that cancer cells grown as floating spheroids (FSs) may exhibit resistance to the drug. This resistance is associated with downregulation of DKK-1 and upregulation of β-catenin in these FSs. []

Q7: Are there any concerns about the specificity of iCRT14?

A7: While iCRT14 specifically targets the β-catenin/TCF interaction, the Wnt/β-catenin pathway is involved in various cellular processes. Therefore, inhibiting this pathway could potentially lead to unintended effects on other biological functions. Further research is necessary to fully understand the long-term effects and potential off-target activities of iCRT14. []

Q8: What are the next steps in the development of iCRT14 as a therapeutic agent?

A8: Further investigation is needed to optimize its efficacy, determine appropriate dosage regimens, and evaluate potential long-term effects. [] Conducting clinical trials will be crucial to assess its safety and effectiveness in human patients. []

Q9: Could iCRT14 be used in combination with other therapies?

A9: Given its synergistic effects with other treatments in preclinical models, combining iCRT14 with conventional chemotherapy or immunotherapy holds promise for enhancing treatment outcomes. [, ]

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